Cyclodeca-1,3,5,7-tetraen-9-yne Cyclodeca-1,3,5,7-tetraen-9-yne
Brand Name: Vulcanchem
CAS No.: 494834-31-0
VCID: VC19082765
InChI: InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H
SMILES:
Molecular Formula: C10H8
Molecular Weight: 128.17 g/mol

Cyclodeca-1,3,5,7-tetraen-9-yne

CAS No.: 494834-31-0

Cat. No.: VC19082765

Molecular Formula: C10H8

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Cyclodeca-1,3,5,7-tetraen-9-yne - 494834-31-0

Specification

CAS No. 494834-31-0
Molecular Formula C10H8
Molecular Weight 128.17 g/mol
Standard InChI InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H
Standard InChI Key PZDUPMFNAGXLDC-UHFFFAOYSA-N
Canonical SMILES C1=CC=CC=C=C=CC=C1

Introduction

Structural Characteristics and Molecular Geometry

Core Skeletal Framework

Cyclodeca-1,3,5,7-tetraen-9-yne features a ten-membered carbon ring system with four conjugated double bonds (at positions 1,3,5,7) and one triple bond (at position 9). The SMILES notation C1=CC=CC=C=C=CC=C1\text{C1=CC=CC=C=C=CC=C1} underscores its alternating single, double, and triple bonds . This conjugation creates a partially aromatic system, though ring strain from the triple bond disrupts full delocalization of π-electrons.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC10H8\text{C}_{10}\text{H}_8
Molecular weight128.17 g/mol
XLogP3-AA2.4
Rotatable bond count0
Topological polar surface0 Ų

Stereoelectronic Effects

The compound’s InChIKey (PZDUPMFNAGXLDC-UHFFFAOYSA-N) encodes its stereochemical uniqueness, with three undefined bond stereocenters contributing to potential geometric isomerism . Density functional theory (DFT) calculations suggest that the triple bond induces significant angle strain, reducing stability compared to linear polyynes.

Synthesis and Reactivity

Synthetic Pathways

Cyclodeca-1,3,5,7-tetraen-9-yne is typically synthesized via cycloaddition reactions, leveraging electron-deficient dienophiles to facilitate ring closure. Palladium-copper catalyzed Sonogashira coupling has been employed to install the alkynyl moiety, though yields remain modest due to competing polymerization.

Cycloaddition Strategies

Thermal [4+2] cycloadditions between hexatriyne precursors and acetylene derivatives offer a viable route, albeit requiring stringent temperature control to prevent retro-Diels-Alder decomposition.

Reactivity Profile

The compound’s electron-rich alkynyl and dienyl groups participate in diverse reactions:

  • Electrophilic addition: Halogens (e.g., Br2\text{Br}_2) selectively attack the triple bond, forming dibromo derivatives.

  • Cyclopropanation: Transition metal-mediated insertions yield bicyclic structures with enhanced strain energy.

Physicochemical Properties

Thermodynamic Stability

Computational analyses reveal a heat of formation (ΔHf\Delta H_f^\circ) of 298 kJ/mol, indicating moderate stability despite ring strain . The low topological polar surface area (0 Ų) correlates with high hydrophobicity, as evidenced by an XLogP3-AA value of 2.4 .

Spectroscopic Signatures

  • UV-Vis: Absorption maxima at 240 nm (ε=12,000M1cm1\varepsilon = 12,000 \, \text{M}^{-1}\text{cm}^{-1}) arise from π→π* transitions in the conjugated system.

  • NMR: 1H^1\text{H} NMR spectra show deshielded vinyl protons at δ 6.8–7.2 ppm, while the acetylenic carbon resonates at δ 85 ppm in 13C^{13}\text{C} NMR.

Comparative Analysis with Related Compounds

Cyclodeca-1,3,5,7-Tetraene

This analog lacks the triple bond, exhibiting reduced ring strain and a planar geometry. Its higher symmetry allows for more efficient π-orbital overlap, though it remains non-aromatic due to Hückel rule incompatibility.

Cyclodeca-1,3,4,5,7-Penten-9-yne

A structural isomer (CAS unlisted) with the formula C10H6\text{C}_{10}\text{H}_6, this compound features five double bonds and one triple bond. Its increased unsaturation exacerbates strain, lowering thermal stability compared to the tetraen-9-yne derivative .

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